

Application Notes: Diammonium Adipate as an Intermediate in Adiponitrile Production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diammonium adipate*

Cat. No.: *B1204422*

[Get Quote](#)

Introduction

Adiponitrile (ADN) is a crucial chemical intermediate primarily used in the production of hexamethylenediamine (HMDA), a key monomer for nylon 66. One of the established commercial routes to synthesize adiponitrile is through the catalytic ammonification of adipic acid. This process proceeds via the formation of **diammonium adipate**, which is subsequently dehydrated to adiponitrile. This method offers a more straightforward process compared to other routes like the hydrocyanation of butadiene.

The overall reaction can be summarized as follows:

- Formation of **Diammonium Adipate**: Adipic acid reacts with ammonia to form **diammonium adipate**.
- Dehydration to Adiponitrile: **Diammonium adipate** is then heated, typically in the presence of a catalyst, to undergo dehydration and form adiponitrile.

This process can be carried out in either a liquid or a gas phase, each with distinct operating conditions and catalyst systems.

Key Process Steps

The production of adiponitrile from adipic acid via **diammonium adipate** generally involves the following stages:

- Reactant Feed: Molten adipic acid and an excess of ammonia are fed into a reactor system.
- Ammoniation (Formation of **Diammonium Adipate**): In an initial stage or reactor, adipic acid reacts with ammonia to form **diammonium adipate** and subsequently adipamide. This step is often carried out at lower temperatures than the subsequent dehydration.
- Dehydration: The reaction mixture, containing **diammonium adipate** and its intermediates, is passed to a second reactor or a different zone of the same reactor. Here, at a higher temperature and in the presence of a dehydration catalyst, the intermediates are converted to adiponitrile.
- Purification: The crude adiponitrile product stream, which also contains water, unreacted ammonia, and byproducts, is sent to a purification section. This typically involves distillation to separate the high-purity adiponitrile.
- Recycling: Unreacted ammonia and valuable intermediates are often recovered and recycled back into the process to improve overall yield and process economics.

Experimental Protocols

Protocol 1: Liquid-Phase Synthesis of Adiponitrile

This protocol is based on the principles of the liquid-phase catalytic ammonification of adipic acid.

Objective: To synthesize adiponitrile from adipic acid and ammonia in a liquid-phase reaction using a phosphoric acid-based catalyst.

Materials:

- Adipic acid
- Anhydrous ammonia
- Phosphoric acid or its salts (catalyst)
- Diluent (e.g., semi-nitrile compounds from the process recycle stream) (Optional)

Equipment:

- High-pressure stirred tank reactor
- Heating and temperature control system
- Ammonia gas inlet and flow controller
- Condenser and collection flask for water removal
- Purification system (e.g., distillation apparatus)

Procedure:

- Reactor Setup: The high-pressure reactor is charged with molten adipic acid and the phosphoric acid-based catalyst. If a diluent is used, it is also added at this stage.
- Ammoniation: The reactor is sealed and heated to a temperature range of 200-300°C.[1][2]
- Ammonia Feed: Gaseous ammonia is continuously fed into the reactor. An excess of ammonia is typically used.
- Reaction: The reaction mixture is stirred vigorously to ensure good mixing of the reactants and catalyst. The reaction is allowed to proceed, during which **diammonium adipate** is formed and subsequently dehydrated to adiponitrile.
- Water Removal: Water, a byproduct of the dehydration reaction, is continuously removed from the reactor, often as a vapor along with excess ammonia.
- Product Recovery: After the reaction reaches the desired conversion, the crude product mixture is collected.
- Purification: The crude adiponitrile is purified. This typically involves washing, settling, and filtration to separate the organic layer. The organic layer, primarily containing crude adiponitrile and water, is then subjected to distillation to obtain high-purity adiponitrile.[1]

Protocol 2: Gas-Phase Synthesis of Adiponitrile

This protocol describes the synthesis of adiponitrile via the gas-phase catalytic dehydration of adipic acid and ammonia.

Objective: To produce adiponitrile by reacting vaporized adipic acid with ammonia gas over a solid dehydration catalyst.

Materials:

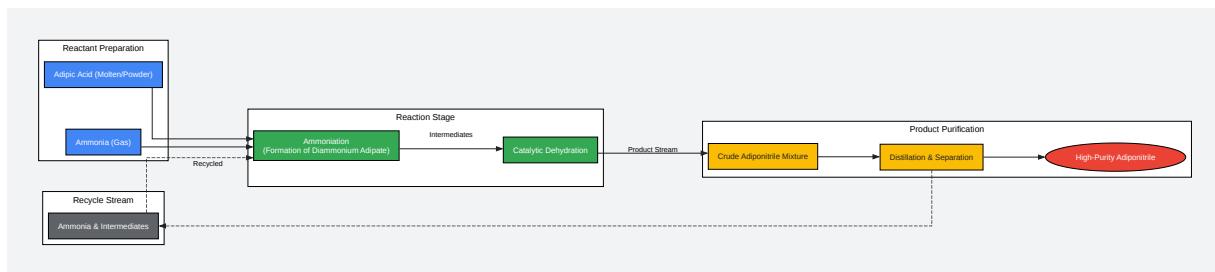
- Powdered adipic acid
- Anhydrous ammonia
- Solid dehydration catalyst (e.g., boron phosphate, calcium phosphate)[[2](#)][[3](#)]

Equipment:

- Vaporizer for adipic acid
- Fixed-bed or fluidized-bed catalytic reactor
- Heating system capable of reaching 350-420°C
- Ammonia gas preheater and mass flow controller
- Condensation system to collect the product stream
- Purification system (distillation column)

Procedure:

- Catalyst Loading: The reactor is packed with the solid dehydration catalyst.
- Reactor Heating: The reactor is heated to the reaction temperature, typically between 350°C and 420°C.[[1](#)]
- Reactant Feed: Powdered adipic acid is vaporized and fed into the reactor along with a preheated stream of excess ammonia gas.


- Catalytic Reaction: The gaseous mixture of adipic acid and ammonia passes over the catalyst bed, where the ammoniation and dehydration reactions occur to form adiponitrile.
- Product Quenching and Collection: The hot gaseous product stream exiting the reactor is rapidly cooled and condensed.
- Separation and Purification: The condensed liquid, containing adiponitrile, water, and unreacted ammonia, is collected. The crude adiponitrile is then purified, typically by fractional distillation, to separate it from water and byproducts. Recovered ammonia is recycled.[1]

Data Presentation

Table 1: Comparison of Liquid-Phase and Gas-Phase Processes for Adiponitrile Production

Parameter	Liquid-Phase Process	Gas-Phase Process
Reaction Temperature	200 - 300°C[1][2]	350 - 420°C[1]
Catalyst	Phosphoric acid or its salts (soluble)[1]	Boron phosphate, Calcium phosphate (solid)[2][3]
Adiponitrile Yield	84% - 93% (with diluent)[1] 65% - 73.5% (without diluent)	92% - 96%[1]
[1]		
Operating Pressure	Elevated pressure	Near atmospheric or slightly elevated
Phase	Liquid	Gas
Key Features	Longer reaction history, potentially lower product quality[1]	Higher yield, potential for catalyst regeneration[2]

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for Adiponitrile Production from Adipic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Manufacture of Adiponitrile - Chempedia - LookChem [lookchem.com]
- 3. US3454619A - Production of adiponitrile - Google Patents [patents.google.com]

- To cite this document: BenchChem. [Application Notes: Diammonium Adipate as an Intermediate in Adiponitrile Production]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1204422#diammonium-adipate-as-an-intermediate-in-adiponitrile-production>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com